molecular formula C8H8INO3 B12833549 5-Amino-2-iodo-4-methoxybenzoic acid

5-Amino-2-iodo-4-methoxybenzoic acid

Cat. No.: B12833549
M. Wt: 293.06 g/mol
InChI Key: RBHREICKNZMIBV-UHFFFAOYSA-N
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Description

5-Amino-2-iodo-4-methoxybenzoic acid is an organic compound with the molecular formula C8H8INO3 and a molecular weight of 293.06 g/mol . This compound is characterized by the presence of an amino group, an iodine atom, and a methoxy group attached to a benzoic acid core. It is a solid at room temperature and has a melting point of 185-187°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-iodo-4-methoxybenzoic acid typically involves the iodination of 4-methoxybenzoic acid followed by nitration and subsequent reduction to introduce the amino group. The general steps are as follows:

    Iodination: 4-Methoxybenzoic acid is treated with iodine and an oxidizing agent such as nitric acid to introduce the iodine atom at the 2-position.

    Nitration: The iodinated product is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce a nitro group at the 5-position.

    Reduction: The nitro group is reduced to an amino group using a reducing agent such as tin and hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-iodo-4-methoxybenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to other functional groups.

    Coupling Reactions: The amino group can participate in coupling reactions to form azo compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the amino group.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used for reduction reactions.

Major Products Formed

    Substitution Products: Compounds with different substituents replacing the iodine atom.

    Oxidation Products: Compounds with nitro groups replacing the amino group.

    Reduction Products: Compounds with different functional groups replacing the amino group.

Scientific Research Applications

5-Amino-2-iodo-4-methoxybenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Amino-2-iodo-4-methoxybenzoic acid depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The iodine atom and amino group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-2-iodo-4-methoxybenzoic acid is unique due to the presence of both an amino group and an iodine atom on the benzoic acid core. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research.

Properties

Molecular Formula

C8H8INO3

Molecular Weight

293.06 g/mol

IUPAC Name

5-amino-2-iodo-4-methoxybenzoic acid

InChI

InChI=1S/C8H8INO3/c1-13-7-3-5(9)4(8(11)12)2-6(7)10/h2-3H,10H2,1H3,(H,11,12)

InChI Key

RBHREICKNZMIBV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)I)C(=O)O)N

Origin of Product

United States

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